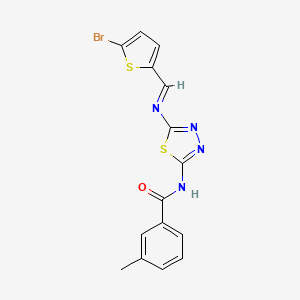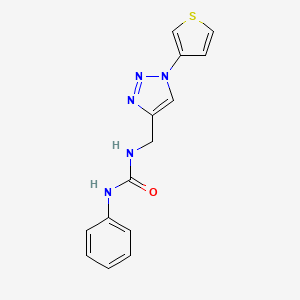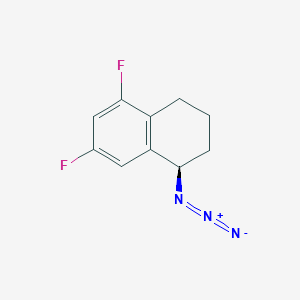![molecular formula C14H17N7OS B2829295 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034227-40-0](/img/structure/B2829295.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been the subject of many studies . These compounds are typically synthesized through multistep synthetic routes .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a heterocyclic system that presents four different families of isomers . The most studied isomer is the [1,2,4]triazolo[1,5-a]pyrimidine .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidines are versatile linkers to several metals, and the interactions of their coordination compounds in biological systems have been extensively described .Applications De Recherche Scientifique
Anticancer Potential
Research has indicated that derivatives of the compound show moderate to high anticancer activity. For instance, compounds synthesized from reactions involving hydrazonoyl halides and various substrates demonstrated significant antitumor activity against the MCF-7 human breast carcinoma cell line, suggesting their potential as anticancer agents (Abdelhamid et al., 2016). Further, novel N-arylpyrazole-containing enaminones have been synthesized and shown to inhibit cancer cell lines, including MCF-7 and HEPG2, comparable to 5-fluorouracil, which underscores their potential for development into anticancer drugs (Riyadh, 2011).
Antimicrobial and Antifungal Activities
The antimicrobial properties of derivatives were also explored, with compounds demonstrating the ability to inhibit the growth of both gram-positive and gram-negative bacteria significantly (Abdelhamid, Sayed, & Zaki, 2007). Additionally, pyrrolidinone derivatives bearing triazole, thiazole, and thiadiazole moieties showed excellent antibacterial activity against various pathogens, including S. aureus, L. monocytogenes, E. coli, and P. aeruginosa (Balandis et al., 2019).
Insecticidal Properties
Some studies have focused on the insecticidal potential of thiadiazole derivatives against pests such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated for their efficacy against this pest, indicating promising insecticidal properties (Fadda et al., 2017).
Herbicidal and Antihypertensive Applications
Further research has also delved into the herbicidal activities of pyrimidinyl-substituted compounds, revealing high effectiveness against both monocotyledonous and dicotyledonous weeds in pre-emergence treatments (Liu et al., 2008). Moreover, certain derivatives have been identified with antihypertensive and diuretic activities, indicating their potential as therapeutic agents for hypertension (Ali et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-propyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7OS/c1-2-4-11-12(23-20-19-11)13(22)15-6-3-5-10-7-16-14-17-9-18-21(14)8-10/h7-9H,2-6H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWDMBDWFVZCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)
![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2829222.png)
![1-[5-Tert-butyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2829223.png)


![2-methoxy-4-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2829227.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2829229.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829231.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2829232.png)